6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine
Overview
Description
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine typically involves the reaction of 6-chloropyrimidine with 3-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom on the pyrimidine ring is replaced by the amino group of 3-methylaniline . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different pharmacological activities .
Scientific Research Applications
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory pathways . The compound can block the dimerization of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide, a key mediator of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
- 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide
Uniqueness
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain biological targets .
Properties
IUPAC Name |
6-chloro-N-(3-methylphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEWKDZPCPCAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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